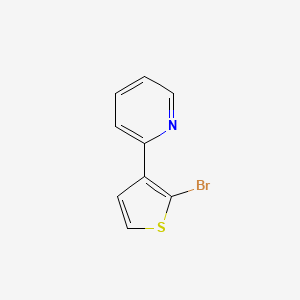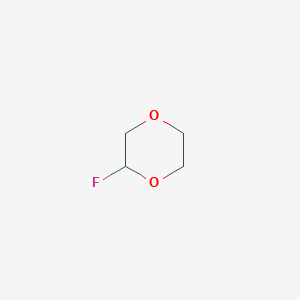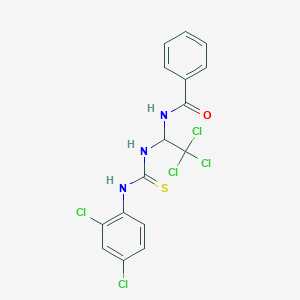
2-(2-Bromo-3-thienyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 2-(2-bromothiophen-3-yl)pyridine are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications. The use of stable and readily available reagents, along with the mild reaction conditions, makes this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromothiophen-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding hydrogen-substituted pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-bromothiophen-3-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromothiophen-3-yl)pyridine depends on its application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine and thiophene moieties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromothiophen-3-yl)benzene
- 2-(2-bromothiophen-3-yl)furan
- 2-(2-bromothiophen-3-yl)thiophene
Uniqueness
2-(2-bromothiophen-3-yl)pyridine is unique due to the presence of both a pyridine ring and a bromothiophene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H6BrNS |
|---|---|
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
2-(2-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-7(4-6-12-9)8-3-1-2-5-11-8/h1-6H |
Clave InChI |
AEDOJRBXDJHNOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(SC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)


![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)

![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)
![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)

![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)
![3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11713323.png)
